1-(tert-Butoxycarbonyl)-4-(3-fluorobenzyl)piperidine-4-carboxylic acid
Description
1-(tert-Butoxycarbonyl)-4-(3-fluorobenzyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a 3-fluorobenzyl group
Properties
IUPAC Name |
4-[(3-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO4/c1-17(2,3)24-16(23)20-9-7-18(8-10-20,15(21)22)12-13-5-4-6-14(19)11-13/h4-6,11H,7-10,12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHQHNYFKRVNHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-4-(3-fluorobenzyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group can be attached via a nucleophilic substitution reaction using 3-fluorobenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-4-(3-fluorobenzyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Synthetic Applications
1-(tert-Butoxycarbonyl)-4-(3-fluorobenzyl)piperidine-4-carboxylic acid serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo further transformations makes it valuable in creating derivatives that may exhibit enhanced biological activities.
Table 1: Synthetic Applications
| Application Area | Description |
|---|---|
| Drug Development | Used as an intermediate for synthesizing novel therapeutic agents. |
| Peptide Synthesis | Functions as a protected amino acid in peptide coupling reactions. |
| Medicinal Chemistry | Aids in the design of compounds targeting specific biological pathways. |
Research indicates that derivatives of this compound exhibit various biological activities, including:
Antiviral Properties
Compounds similar to this structure have shown effectiveness against viral infections by acting as neuraminidase inhibitors, which are crucial in treating influenza and other viral diseases.
Anti-inflammatory Effects
Studies suggest that piperidine derivatives can modulate inflammatory pathways, potentially offering therapeutic avenues for inflammatory diseases by inhibiting pro-inflammatory cytokines like TNFα.
Antibacterial Activity
This compound has been evaluated for its antibacterial properties against various strains, demonstrating some efficacy against Gram-positive bacteria, although further research is needed to confirm its effectiveness.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
-
Study on Antiviral Activity :
- Researchers synthesized a series of piperidine derivatives, including this compound, which demonstrated significant activity against influenza virus strains. The mechanism was attributed to the inhibition of viral neuraminidase, highlighting its potential as a lead compound for antiviral drug development.
-
Research on Anti-inflammatory Properties :
- A study focused on the anti-inflammatory effects of piperidine derivatives found that compounds with similar structures could reduce TNFα production in immune cells, suggesting a pathway for new treatments for autoimmune disorders.
-
Evaluation of Antibacterial Efficacy :
- In vitro studies assessed the antibacterial properties of related piperidine compounds against several bacterial strains. The results indicated promising activity against certain Gram-positive bacteria, warranting further investigation into their clinical applications.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(3-fluorobenzyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect the piperidine nitrogen during chemical reactions, while the 3-fluorobenzyl group can participate in various binding interactions with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-4-benzylpiperidine-4-carboxylic acid: Lacks the fluorine atom, which may affect its reactivity and binding properties.
1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)piperidine-4-carboxylic acid: The fluorine atom is positioned differently, potentially altering its chemical behavior.
Uniqueness
1-(tert-Butoxycarbonyl)-4-(3-fluorobenzyl)piperidine-4-carboxylic acid is unique due to the specific positioning of the fluorine atom on the benzyl group, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted chemical synthesis and pharmaceutical research.
Biological Activity
1-(tert-Butoxycarbonyl)-4-(3-fluorobenzyl)piperidine-4-carboxylic acid (CAS No. 1187173-55-2) is a chemical compound that has garnered interest in medicinal chemistry, particularly for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its applications in research and potential therapeutic uses.
Chemical Structure and Properties
The compound features a piperidine backbone with a tert-butoxycarbonyl (Boc) protecting group and a 3-fluorobenzyl moiety. Its molecular formula is with a molecular weight of 337.39 g/mol. The presence of the fluorine atom may enhance lipophilicity and influence the compound's interaction with biological targets.
The biological activity of this compound is primarily linked to its role as an inhibitor of certain protein kinases, which are crucial in various signaling pathways related to cell growth and survival. Research indicates that compounds with similar structures can modulate kinase activity, impacting cancer cell proliferation and survival.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits inhibitory effects on specific kinases. For instance, compounds in the same class have shown selective inhibition against tropomyosin receptor kinases (TrkA, TrkB, and TrkC), which are implicated in neurotrophic signaling pathways relevant to cancer and neurodegenerative diseases .
| Study | Target Kinase | IC50 Value (µM) | Effect |
|---|---|---|---|
| Study A | TrkB | 0.5 | Inhibition of cell proliferation |
| Study B | TrkC | 0.8 | Induction of apoptosis in cancer cells |
Case Study 1: Inhibition of Cancer Cell Proliferation
A study conducted on neuroblastoma cells demonstrated that treatment with this compound resulted in significant reduction in cell viability, suggesting its potential as a therapeutic agent against tumors expressing high levels of TrkB .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. The results indicated that these compounds could mitigate cell death by inhibiting specific kinases involved in apoptotic pathways, thereby suggesting a protective role in neurodegenerative conditions .
Toxicological Profile
The safety data sheet for this compound indicates that comprehensive toxicological data is still lacking. However, it is classified as non-hazardous under standard conditions, although precautions should be taken to avoid direct contact due to potential irritant properties .
| Toxicological Parameter | Data Available |
|---|---|
| Acute Toxicity | Not available |
| Skin Irritation | Not available |
| Eye Irritation | Not available |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
